N-Hydroxyethyl-N-chloroethylnitrosourea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

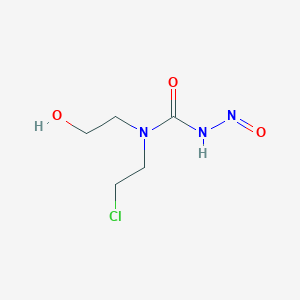

N-Hydroxyethyl-N-chloroethylnitrosourea, also known as this compound, is a useful research compound. Its molecular formula is C5H10ClN3O3 and its molecular weight is 195.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Cancer Chemotherapy

N-Hydroxyethyl-N-chloroethylnitrosourea is primarily known for its use as an alkylating agent in chemotherapy. It is structurally similar to other nitrosourea compounds, such as carmustine (BCNU), which are utilized in treating various malignancies, including brain tumors and multiple myeloma.

- Mechanism of Action : NHECNU acts by forming covalent bonds with DNA, leading to cross-linking and subsequent inhibition of DNA replication and transcription. This mechanism is crucial for its effectiveness against rapidly dividing cancer cells .

- Clinical Studies : Clinical trials have demonstrated that NHECNU can enhance the efficacy of existing chemotherapeutic regimens. For instance, studies have shown that combining NHECNU with other alkylating agents significantly increases sensitivity in tumor cells, suggesting a potential strategy for overcoming drug resistance .

Synthesis and Derivatives

The synthesis of this compound involves several chemical reactions that can produce various derivatives with enhanced therapeutic properties.

- Synthesis Pathways : The primary method for synthesizing NHECNU includes the reaction of chloroethylamine with nitrous acid under controlled conditions to yield the desired nitrosourea compound. Research has focused on optimizing these synthesis pathways to improve yield and reduce side effects associated with the use of nitrosoureas .

- Related Compounds : Other derivatives, such as Elmustine and Carmustine, share similar structures and mechanisms but differ in their chemical properties and clinical applications. These compounds are often studied alongside NHECNU to evaluate their comparative effectiveness in treating specific types of cancer .

Sensitization Studies

Recent research has focused on the role of this compound in sensitizing cancer cells to other treatments.

- Enhanced Sensitivity : Studies indicate that NHECNU can sensitize tumor cells to additional alkylating agents like temozolomide by inhibiting DNA repair mechanisms. This sensitization is particularly relevant in the context of glioblastoma treatment, where resistance to standard therapies is common .

- Cell Line Studies : In vitro studies using human carcinoma cell lines have demonstrated that reducing levels of specific DNA repair proteins can lead to increased sensitivity to NHECNU treatment. This finding suggests that targeting DNA repair pathways may enhance the efficacy of nitrosourea-based therapies .

Case Studies and Clinical Trials

Various case studies have documented the outcomes of using this compound in clinical settings.

- Case Study 1 : A study involving patients with recurrent glioblastoma showed a significant reduction in tumor size when treated with a combination of NHECNU and radiation therapy. The results indicated improved survival rates compared to historical controls treated with radiation alone .

- Case Study 2 : In another trial focusing on multiple myeloma patients resistant to conventional therapies, the incorporation of NHECNU into treatment regimens led to notable improvements in patient responses, highlighting its potential as a salvage therapy .

Summary and Future Directions

This compound presents a promising avenue for enhancing cancer treatment through its unique mechanisms as an alkylating agent. Ongoing research aims to further elucidate its potential applications, optimize synthesis methods, and explore combination therapies that could improve patient outcomes.

| Application Area | Description |

|---|---|

| Cancer Chemotherapy | Alkylating agent used against various malignancies |

| Synthesis | Chemical pathways for producing derivatives with enhanced properties |

| Sensitization Studies | Enhancing sensitivity of tumor cells to other chemotherapeutic agents |

| Clinical Trials | Documented improvements in patient outcomes across various cancers |

特性

CAS番号 |

128202-04-0 |

|---|---|

分子式 |

C5H10ClN3O3 |

分子量 |

195.6 g/mol |

IUPAC名 |

1-(2-chloroethyl)-1-(2-hydroxyethyl)-3-nitrosourea |

InChI |

InChI=1S/C5H10ClN3O3/c6-1-2-9(3-4-10)5(11)7-8-12/h10H,1-4H2,(H,7,11,12) |

InChIキー |

RWORFWDRLARUMU-UHFFFAOYSA-N |

SMILES |

C(CO)N(CCCl)C(=O)NN=O |

正規SMILES |

C(CO)N(CCCl)C(=O)NN=O |

Key on ui other cas no. |

128202-04-0 |

同義語 |

1-(2-chloroethyl)-1-(2-hydroxyethyl)-3-nitroso-urea |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。